

physicochemical properties of 5-Chloro-4-fluoro-2-hydroxybenzoic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Chloro-4-fluoro-2-hydroxybenzoic acid

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An In-depth Technical Guide to the Physicochemical Properties of **5-Chloro-4-fluoro-2-hydroxybenzoic Acid**

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-4-fluoro-2-hydroxybenzoic acid is a halogenated derivative of salicylic acid. Its structural complexity, featuring chloro, fluoro, hydroxyl, and carboxylic acid moieties, makes it a valuable and versatile building block in medicinal chemistry and materials science. The precise arrangement of these functional groups significantly influences the molecule's electronic properties, reactivity, and intermolecular interactions. Consequently, this compound serves as a key intermediate in the synthesis of a wide range of target molecules, from active pharmaceutical ingredients (APIs) to specialized polymers.^[1] For instance, halogenated benzoic acids are integral to the design of kinase inhibitors and proton exchange membranes for fuel cells.^[1]

A thorough understanding of the physicochemical properties of **5-Chloro-4-fluoro-2-hydroxybenzoic acid** is paramount for its effective application. These properties—spanning its physical state, solubility, acidity, and spectral characteristics—govern its behavior in reaction media, its suitability for various analytical techniques, and its potential interactions in biological systems. This guide provides a comprehensive overview of these core properties, supported by

established experimental protocols and theoretical insights, to empower researchers in their synthetic and developmental endeavors.

Chemical Identity and Molecular Structure

The foundational step in characterizing any chemical compound is to establish its precise identity and structure. This information is critical for database searches, regulatory documentation, and predicting chemical behavior.

Table 1: Core Identification Data for **5-Chloro-4-fluoro-2-hydroxybenzoic acid**

Identifier	Value	Source
Chemical Name	5-Chloro-4-fluoro-2-hydroxybenzoic acid	[2][3]
CAS Number	189283-52-1	[2][3]
Molecular Formula	C ₇ H ₄ ClFO ₃	[2][3]
Molecular Weight	190.56 g/mol	[2][3]
SMILES String	OC(=O)C1=C(O)C=C(F)C(Cl)=C1	
InChI Key	Information not available in search results	

The structure consists of a benzene ring substituted with a carboxylic acid group at position 1, a hydroxyl group at position 2, a fluorine atom at position 4, and a chlorine atom at position 5. The intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen of the carboxylic acid is a key feature, similar to salicylic acid, which influences its acidity and conformation.[4]

Physicochemical and Thermodynamic Properties

The physical and thermodynamic properties of a compound dictate its handling, storage, and behavior in various physical states and solutions.

Table 2: Key Physicochemical Properties of **5-Chloro-4-fluoro-2-hydroxybenzoic acid** and Related Analogs

Property	Value (5-Chloro-4-fluoro-2-hydroxybenzoic acid)	Comparative Value	Significance
Appearance	White to off-white crystalline solid/powder.	5-Chlorosalicylic acid: Off-white to cream powder.[5] 5-Fluorosalicylic acid: Light brown powder to crystal.[6]	Indicates purity and dictates handling procedures.
Melting Point (mp)	Data not available.	5-Chlorosalicylic acid: 171-172 °C.[5][7] 5-Fluorosalicylic acid: 177-179 °C.[6][8]	A sharp melting point is a primary indicator of purity. It is a critical parameter for quality control.
Boiling Point (bp)	Data not available (predicted to be high).	5-Fluorosalicylic acid: 307.4±27.0 °C (Predicted).[6]	High boiling point is expected due to hydrogen bonding and molecular weight. Typically decomposes before boiling at atmospheric pressure.
Solubility	Data not available.	5-Chlorosalicylic acid is soluble in DMSO (≥ 200 mg/mL).[9] 5-Fluorosalicylic acid is slightly soluble in water.[6]	Crucial for selecting appropriate solvents for reactions, purification (crystallization), and formulation. Solubility in DMSO is important for in vitro biological screening.
pKa	Data not available (predicted).	5-Fluorosalicylic acid: 2.68±0.10 (Predicted).[6]	The acid dissociation constant (pKa) of the carboxylic acid group is critical for predicting

the ionization state at a given pH, which affects solubility, membrane permeability, and receptor binding.

The logarithm of the partition coefficient (octanol/water) is a measure of lipophilicity, a key parameter in drug design for predicting absorption and distribution.

LogP	1.88 (Predicted). [2]	N/A
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Expert Insights:

- **Melting Point Causality:** The melting points of the parent halogenated salicylic acids are relatively high due to the strong intermolecular hydrogen bonding afforded by the carboxylic acid and hydroxyl groups, as well as dipole-dipole interactions from the C-X bonds. We can predict the melting point of **5-Chloro-4-fluoro-2-hydroxybenzoic acid** to be in a similar range, likely above 170 °C.
- **Acidity (pKa) Considerations:** The acidity of the carboxylic acid is enhanced by the electron-withdrawing inductive effects (-I effect) of the chlorine and fluorine substituents.[\[10\]](#) These halogens help stabilize the resulting carboxylate anion. The intramolecular hydrogen bond from the ortho-hydroxyl group also plays a role in stabilizing the conjugate base, a phenomenon well-documented for salicylic acid itself.[\[10\]](#)

Spectroscopic Profile

Spectroscopic analysis is indispensable for structural elucidation and quality control. While a complete experimental dataset for **5-Chloro-4-fluoro-2-hydroxybenzoic acid** is not publicly available, we can predict its spectral characteristics based on its structure and data from analogous compounds.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show several characteristic absorption bands.

Table 3: Predicted IR Absorption Bands

Functional Group	Wavenumber (cm ⁻¹)	Description
O-H (Carboxylic Acid)	2500-3300 (very broad)	Strong, broad absorption due to hydrogen bonding.
O-H (Phenol)	~3200 (broad)	Often overlaps with the carboxylic acid O-H stretch.
C-H (Aromatic)	3000-3100	Sharp, weak to medium absorptions.
C=O (Carboxylic Acid)	1650-1680	Strong absorption, shifted to lower frequency due to intramolecular H-bonding.
C=C (Aromatic)	1450-1600	Multiple medium to strong bands.
C-F (Aryl-Fluoride)	1200-1250	Strong, characteristic absorption.
C-Cl (Aryl-Chloride)	1000-1100	Medium to strong absorption.

This predicted profile can be compared to the known spectrum of 5-chlorosalicylic acid, which provides a reliable reference for the main functional groups, with the addition of the C-F stretch being the key differentiator.[\[11\]](#)[\[12\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

- ^1H NMR: The molecule has two aromatic protons. Their chemical shifts and coupling patterns are influenced by the surrounding substituents. The proton at C6 (ortho to the hydroxyl group) would likely appear further downfield than the proton at C3. The fluorine atom at C4 will cause splitting (coupling) of the signals from the adjacent protons.
- ^{13}C NMR: Seven distinct carbon signals are expected. The carboxyl carbon ($\text{C}=\text{O}$) will be the most downfield signal (~ 170 ppm). The carbons attached to the electronegative oxygen, fluorine, and chlorine atoms (C1, C2, C4, C5) will also have characteristic chemical shifts.
- ^{19}F NMR: A single signal is expected for the fluorine atom, providing a clear marker for its presence.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition. The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M^+) at m/z 190. A key feature would be the isotopic pattern for chlorine: an $(\text{M}+2)^+$ peak at m/z 192 with an intensity approximately one-third that of the M^+ peak, corresponding to the natural abundance of the ^{37}Cl isotope.

Experimental Methodologies & Workflows

To ensure the trustworthiness and reproducibility of data, standardized experimental protocols are essential. The following sections describe robust methods for determining key physicochemical properties.

Protocol: Determination of Melting Point by Differential Scanning Calorimetry (DSC)

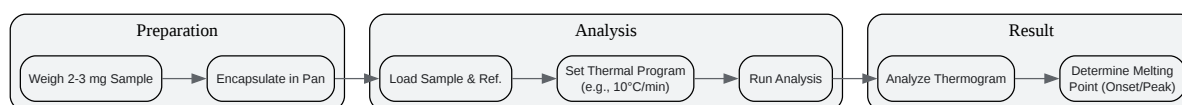
DSC provides a highly accurate and reproducible measurement of the melting point and can also reveal information about purity and polymorphism.

Step-by-Step Methodology:

- **Sample Preparation:** Accurately weigh 2-3 mg of the dried **5-Chloro-4-fluoro-2-hydroxybenzoic acid** powder into an aluminum DSC pan.

- Encapsulation: Crimp the pan with a lid to encapsulate the sample. Prepare an identical empty pan to serve as a reference.
- Instrument Setup: Place the sample and reference pans into the DSC cell.
- Thermal Program: Equilibrate the cell at a starting temperature (e.g., 25 °C). Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature well above the expected melting point (e.g., 220 °C). Maintain a constant nitrogen purge to ensure an inert atmosphere.
- Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram. The sharpness of the peak is indicative of the sample's purity.

Workflow Diagram: DSC Analysis



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Caption: Workflow for Melting Point Determination using DSC.

Protocol: Synthesis via Electrophilic Chlorination

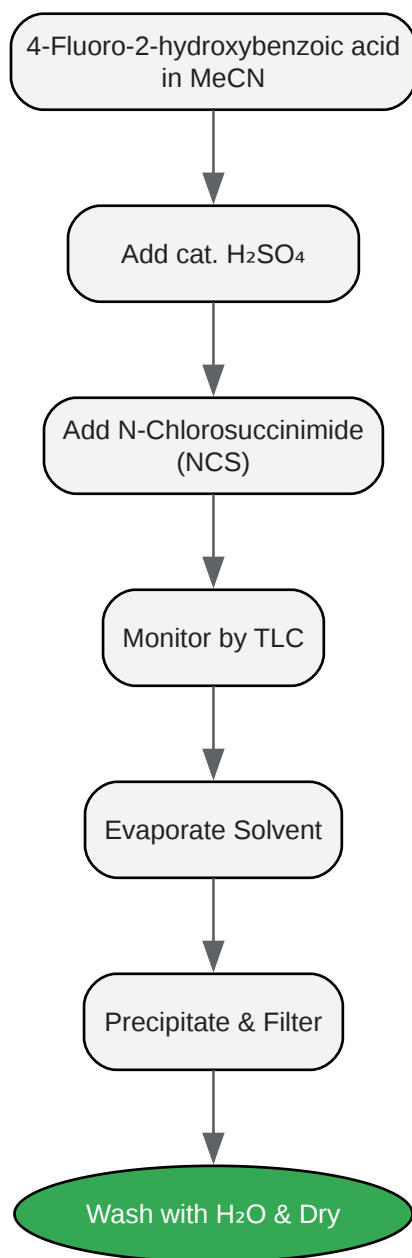
The synthesis of halogenated benzoic acids often involves electrophilic aromatic substitution. A plausible route to **5-Chloro-4-fluoro-2-hydroxybenzoic acid** starts from 4-fluoro-2-hydroxybenzoic acid.

Step-by-Step Methodology:

- Dissolution: Dissolve 4-fluoro-2-hydroxybenzoic acid (1 equivalent) in a suitable solvent such as acetonitrile (MeCN).^[13]

- Activation: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H_2SO_4), to protonate the hydroxyl group, further activating the ring for electrophilic substitution.[\[13\]](#)
- Chlorination: Add a chlorinating agent, such as N-chlorosuccinimide (NCS) (1.05 equivalents), portion-wise to the stirred solution at room temperature.[\[13\]](#) The hydroxyl group directs the incoming electrophile to the ortho and para positions. As the para position is blocked by fluorine, chlorination is directed to the position ortho to the hydroxyl group (C5).
- Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC).
- Workup & Isolation: Upon completion, evaporate the solvent. Add a small amount of solvent and stir to precipitate the product. Filter the solid, wash with water to remove any remaining acid and succinimide, and dry under vacuum to yield the final product.[\[13\]](#)

Workflow Diagram: Synthesis Protocol



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Caption: Synthetic Workflow for **5-Chloro-4-fluoro-2-hydroxybenzoic acid**.

Conclusion

5-Chloro-4-fluoro-2-hydroxybenzoic acid is a highly functionalized aromatic compound with significant potential as a synthetic intermediate. Its physicochemical profile is dominated by the interplay of its four distinct functional groups, which impart high crystallinity, moderate lipophilicity, and enhanced acidity compared to unsubstituted benzoic acid. The predicted

spectral data provide a clear roadmap for its unambiguous identification and characterization. The synthetic and analytical protocols outlined in this guide offer robust, field-proven methodologies for researchers working with this compound. A comprehensive understanding of these properties is the cornerstone of leveraging its full potential in the development of novel pharmaceuticals and advanced materials.

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- To cite this document: BenchChem. [physicochemical properties of 5-Chloro-4-fluoro-2-hydroxybenzoic acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1603609#physicochemical-properties-of-5-chloro-4-fluoro-2-hydroxybenzoic-acid]

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